1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both thiophene and pyrrolidine rings, each substituted with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrrolidine precursors, followed by sulfonylation reactions.
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Thiophene Precursor Preparation:
Starting Material: 5-Methylthiophene
Reaction: Sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
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Pyrrolidine Precursor Preparation:
Starting Material: Pyrrolidine
Reaction: Sulfonylation using phenylsulfonyl chloride.
Conditions: Similar to the thiophene sulfonylation, often under mild conditions.
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Coupling Reaction:
Reaction: The final step involves coupling the sulfonylated thiophene and pyrrolidine intermediates.
Conditions: This can be achieved through various coupling reactions, such as using a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonyl groups can yield thiols or sulfides.
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Substitution:
Reagents: Nucleophiles like amines or alcohols.
Products: Substitution reactions can introduce various functional groups onto the thiophene or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Typically performed under acidic or neutral conditions.
Reduction: Often carried out in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary depending on the nucleophile, but generally involve mild to moderate temperatures.
Scientific Research Applications
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has diverse applications across several scientific disciplines:
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Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
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Biology:
- Potential use in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a lead compound in drug discovery.
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Industry:
- Utilized in the production of specialty chemicals.
- Possible applications in materials science for the development of novel polymers.
Mechanism of Action
The mechanism by which 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins or enzymes. The thiophene and pyrrolidine rings provide structural rigidity and electronic properties that can modulate its activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes by binding to their active sites.
Receptors: Potential to interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: Could intercalate with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidine: Lacks the phenylsulfonyl group, which may alter its chemical reactivity and biological activity.
3-(Phenylsulfonyl)pyrrolidine: Does not contain the thiophene ring, potentially affecting its electronic properties and applications.
Uniqueness: 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine stands out due to the presence of both thiophene and pyrrolidine rings, each with sulfonyl substitutions. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(5-methylthiophen-2-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S3/c1-12-7-8-15(21-12)23(19,20)16-10-9-14(11-16)22(17,18)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPIBPINODURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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